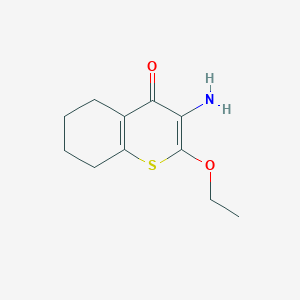
3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family. This compound is characterized by the presence of an amino group at the 3-position, an ethoxy group at the 2-position, and a tetrahydrothiochromenone core. Thiochromenones are known for their diverse biological activities and are used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one can be achieved through a multicomponent reaction involving the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . The reaction typically involves the use of a catalyst, such as amine-functionalized silica magnetic nanoparticles, under solvent-free conditions . The reaction is carried out at room temperature, and the product is obtained in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and reusable catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino and ethoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: S,S-dioxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiochromenone derivatives depending on the electrophile used.
科学的研究の応用
3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .
類似化合物との比較
Similar Compounds
- 3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
- 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
- 3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
Uniqueness
This compound is unique due to the presence of the ethoxy group at the 2-position, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for various research applications .
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
3-amino-2-ethoxy-5,6,7,8-tetrahydrothiochromen-4-one |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11-9(12)10(13)7-5-3-4-6-8(7)15-11/h2-6,12H2,1H3 |
InChIキー |
UQISLRDUZYCMTE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)C2=C(S1)CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14945832.png)
![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)
![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B14945848.png)
![N~3~-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-beta-alaninamide](/img/structure/B14945850.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B14945859.png)
![2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14945874.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14945889.png)
![N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14945895.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B14945897.png)

